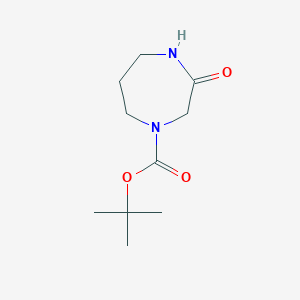

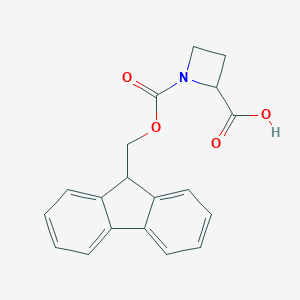

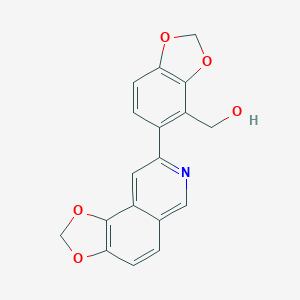

![molecular formula C11H11ClN6 B173875 5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile CAS No. 149978-57-4](/img/structure/B173875.png)

5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile

Overview

Description

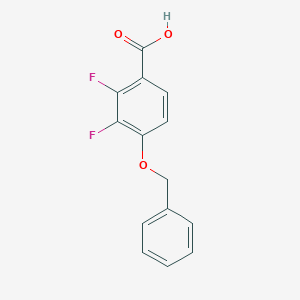

The compound “5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazole ring and a pyridine derivative as key components . Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. The pyridine derivatives in the compound can undergo various reactions .Scientific Research Applications

Synthesis and Anti-Inflammatory Activity : The compound 5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile demonstrates potential in the realm of medicinal chemistry, particularly in synthesizing pyrazolo[3,4-d]pyrimidines with anti-inflammatory properties. For instance, a study showcased the synthesis of various derivatives, including 6-chloromethylpyrazolo[3,4-d]pyrimdine and 4-amino-5-chloropyrazolo[3,4-b]pyridine, and their anti-inflammatory activities were evaluated using the carrageenan-induced paw edema test in rats, with indomethacin as the reference drug (El-Dean, Abdel-Mohsen, Elossaily, & Hussein, 2016).

Cyclization Reactions and Structural Derivatives : A method was developed for preparing new pyrazolo[3,4-b]pyridines and tetrahydropyrazolo[3,4-b]quinolinones by reacting 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with 1,3-dicarbonyl compounds in the presence of anhydrous tin(IV) chloride, showcasing the compound's utility in creating structurally diverse heterocycles (Potapov et al., 2017).

Unexpected Formation of Pyrazolopyrimidines : An interesting synthesis phenomenon was observed when attempting to obtain 5-substituted tetrazoles from carbonitriles, leading to the formation of 1H-pyrazolo[3,4-d]pyrimidine derivatives instead of the anticipated tetrazoles, highlighting the compound's unique reactivity and the potential for discovering new heterocyclic frameworks (Faria et al., 2013).

Molecular Structure Investigations : Studies on compounds like 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, which share structural similarities with the compound of interest, provide insights into the molecular and crystal structures, stabilization interactions, and potential applications in various fields, including materials science and pharmaceuticals (Fathima et al., 2014).

Future Directions

properties

IUPAC Name |

5-amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN6/c12-9-8-3-1-2-4-17(8)16-11(9)18-10(14)7(5-13)6-15-18/h6H,1-4,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQYMHXZLUPBKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C(=N2)N3C(=C(C=N3)C#N)N)Cl)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

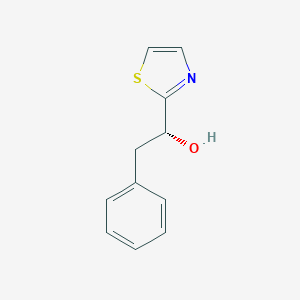

![Silane,[[(1b,3b,5E,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-](/img/structure/B173801.png)